molecular formula C17H24N2O3 B2685257 4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide CAS No. 2097896-07-4

4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2685257
CAS No.: 2097896-07-4
M. Wt: 304.39
InChI Key: SKMLBRLVXIWFPR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, a tert-butyl group, and a hydroxyethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Hydroxyethyl-Substituted Phenyl Group: This step involves the coupling of a hydroxyethyl-substituted phenyl compound with the pyrrolidine intermediate, typically through nucleophilic substitution or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield 4-tert-butyl-N-[4-(2-carboxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand enzyme mechanisms or as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]carbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate

Uniqueness

Compared to similar compounds, 4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide stands out due to its specific combination of functional groups and ring structures. This unique arrangement allows for distinct reactivity and interaction profiles, making it valuable in various research and industrial contexts.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the development of new chemical processes, biological studies, and therapeutic agents.

Properties

IUPAC Name

4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)13-10-18-15(21)14(13)16(22)19-12-6-4-11(5-7-12)8-9-20/h4-7,13-14,20H,8-10H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMLBRLVXIWFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=C(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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